molecular formula C12H15ClN2O4 B2840597 2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate CAS No. 1356182-56-3

2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate

Cat. No.: B2840597
CAS No.: 1356182-56-3
M. Wt: 286.71
InChI Key: ZSQZQONBUIXIAB-UHFFFAOYSA-N
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Description

2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate is a useful research compound. Its molecular formula is C12H15ClN2O4 and its molecular weight is 286.71. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that this compound is an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In muscle and other tissues that degrade amino acids for fuel, amino groups are collected in the form of glutamate by transamination. Glutamate can then transfer its amino group through the action of alanine aminotransferase to pyruvate, a product of muscle glycolysis, forming alanine and α-ketoglutarate. The alanine is passed into the blood and transported to the liver. This reaction is reversed in the liver where the alanine is converted back to pyruvate by transamination. Depending on the body’s needs, the pyruvate can either be used to construct glucose through gluconeogenesis or it can be catabolized for energy through the citric acid cycle .

Cellular Effects

As an alanine derivative, it may influence various cellular processes, including protein synthesis, cell signaling pathways, and metabolic processes

Molecular Mechanism

As an alanine derivative, it may interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Metabolic Pathways

As an alanine derivative, it may be involved in the glucose-alanine cycle, interacting with enzymes and cofactors in this pathway

Properties

IUPAC Name

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.ClH.H2O/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQZQONBUIXIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 2.7 g of 2-acetylamino-3-(2-quinolon-4-yl)propionic acid was added 30 ml of 20%-hydrochloric acid and the mixture was refluxed for 3 hours. The reaction mixture was concentrated under a reduced pressure to dryness, the residue obtained was recrystallized from ethanol-water to obtain 1.9 g of 2-amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate in the form of colorless prism-like crystals.
Quantity
2.7 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To 5 g of ethy 2-acetamido-2-carboxy-3-(2-quinolon-4-yl)propionate was added 150 ml of 20%-hydrochloric acid and the mixture was refluxed for 9 hours. The reaction mixture was concentrated under a reduced pressure, the residue was recrystallized from ethanon-water to obtain 3.2 g of 2-amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate in the form of folorless prism-like crystals.
Name
ethy 2-acetamido-2-carboxy-3-(2-quinolon-4-yl)propionate
Quantity
5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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